molecular formula C5H10ClN3O B3006908 2-amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride CAS No. 2138159-13-2

2-amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride

Cat. No.: B3006908
CAS No.: 2138159-13-2
M. Wt: 163.61
InChI Key: YPAJNNYRAUZEHF-UHFFFAOYSA-N
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Description

Chemical Formula: C₆H₁₀ClN₃O₂
Molecular Weight: 191.62 g/mol (calculated from formula in )
Purity: 95% ()
Structural Features:

  • Contains an imidazole ring substituted at the 2-position with an ethanolamine moiety (NH₂ and OH groups on adjacent carbons).
  • Hydrochloride salt enhances water solubility. Potential Applications: Likely used as a pharmaceutical intermediate or ligand due to its hydrogen-bonding capability from NH₂ and OH groups.

Properties

IUPAC Name

2-amino-2-(1H-imidazol-2-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.ClH/c6-4(3-9)5-7-1-2-8-5;/h1-2,4,9H,3,6H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAJNNYRAUZEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138159-13-2
Record name 2-amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride typically involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization to introduce the amino and hydroxyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

2-amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions and active sites of enzymes, modulating their activity. This interaction can lead to various biological effects, including inhibition of microbial growth and modulation of cellular pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Functional Differences References
2-Amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride C₆H₁₀ClN₃O₂ 191.62 Ethanolamine backbone (NH₂ and OH on adjacent carbons) attached to imidazole. Reference compound; balanced polarity from NH₂ and OH.
2-(Hydroxymethyl)-1-methyl-1H-imidazole hydrochloride C₅H₉ClN₂O 164.59 Methyl group at imidazole 1-position; hydroxymethyl at 2-position. Lacks amino group; increased lipophilicity from methyl substitution.
(1H-Imidazol-2-yl)methanamine hydrochloride C₄H₈ClN₃ 145.58 Methanamine (NH₂CH₂) directly attached to imidazole. No hydroxyl group; smaller and less polar than target.
2-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride C₁₁H₁₄Cl₃N₃ 298.10 Chlorophenyl and imidazole groups on the same carbon; dihydrochloride salt. Bulky aromatic group increases hydrophobicity; dihydrochloride enhances solubility.
2-(1H-Imidazol-1-yl)acetic acid hydrochloride C₅H₇ClN₂O₂ 166.58 Acetic acid group (-CH₂COOH) linked to imidazole. Acidic carboxyl group alters ionization state; distinct binding properties.
2-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)propanoic acid (3a) C₁₁H₁₂N₄O₂ 240.24 Benzimidazole core coupled to propanoic acid via methylene-amine linker. Benzimidazole enhances aromaticity; carboxylic acid introduces zwitterionic character.

Key Research Findings and Trends

Salt Forms and Solubility :

  • Hydrochloride and dihydrochloride salts (e.g., target compound, ) enhance solubility in polar solvents, critical for pharmaceutical formulations .
  • Acetic acid derivatives () exhibit pH-dependent solubility due to carboxylate ionization .

Synthetic Complexity: Amino acid-coupled benzimidazoles () require multi-step synthesis (e.g., coupling with LiOH), yielding stable but less water-soluble products . The target compound’s 95% purity () suggests optimized synthesis compared to lower-yield analogs (e.g., 62–79% in ).

Potential Applications: Target Compound: Likely used in drug discovery for kinase inhibitors or metal chelation due to its NH₂/OH motif. Chlorophenyl-substituted analogs (): Suitable for targeting hydrophobic enzyme pockets. Acetic acid derivatives (): Potential enzyme inhibitors or buffer components.

Biological Activity

2-Amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride, also known as histamine dihydrochloride, is a compound with significant biological activity. It is primarily recognized for its role in various physiological processes, including immune response and neurotransmission. This article explores the biological activities associated with this compound, including its antimicrobial properties, interactions with biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C4H8ClN3C_4H_8ClN_3 with a molecular weight of 147.61 g/mol. The compound features an imidazole ring, which is crucial for its biological activity. The presence of the amino group contributes to its interactions with various biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0195 mg/mL
Escherichia coli0.0048 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These findings suggest that the compound could be a candidate for further development as an antibacterial agent, especially in treating infections caused by resistant strains .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. The imidazole ring plays a critical role in these interactions, enhancing the compound's ability to penetrate bacterial membranes .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the efficacy of this compound was evaluated against multi-drug resistant strains of Staphylococcus aureus. The study found that at concentrations as low as 0.0195 mg/mL, the compound completely inhibited bacterial growth within 8 hours, demonstrating its potential as a rapid acting antibacterial agent .

Case Study 2: Antifungal Activity

Another study assessed the antifungal properties of the compound against Candida albicans. Results indicated that at a concentration of 0.039 mg/mL, significant inhibition of fungal growth was observed, suggesting that this compound may also be effective in treating fungal infections .

Therapeutic Applications

Given its biological activity, this compound has potential therapeutic applications in:

  • Infectious Disease Treatment: Its antibacterial and antifungal properties position it as a candidate for developing new antibiotics.
  • Immunomodulation: Due to its interaction with histamine receptors, it may also have implications in modulating immune responses.

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